molecular formula C19H23FN4O2 B11047970 6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11047970
M. Wt: 358.4 g/mol
InChI Key: MEZAEDJPZFMIKA-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-containing heterocycles . Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures . Our compound features a pyrrolo[3,4-d]pyrimidine core with additional functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:

    Condensation Reaction: Start with 4-fluorobenzaldehyde and 3-(dimethylamino)propylamine. React them under appropriate conditions to form the imine intermediate.

    Cyclization: Cyclize the imine intermediate by adding a suitable cyclizing agent (e.g., acetic anhydride) to form the pyrrolo[3,4-d]pyrimidine ring.

    Methylation: Introduce the two methyl groups at the 1,3-positions using methylating agents.

    Isolation: Purify the product through recrystallization or chromatography.

Industrial Production:: The industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.

Chemical Reactions Analysis

This compound undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding pyrrolo[3,4-d]pyrimidine-2,4-dione.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.

    Chemistry: Explore its reactivity in heterocyclic synthesis.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate this mechanism.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, you can compare this compound’s structure, reactivity, and biological properties with related pyrrolo[3,4-d]pyrimidines.

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23FN4O2/c1-21(2)10-5-11-24-12-15-16(18(25)23(4)19(26)22(15)3)17(24)13-6-8-14(20)9-7-13/h6-9,12H,5,10-11H2,1-4H3

InChI Key

MEZAEDJPZFMIKA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCCN(C)C

Origin of Product

United States

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